Methyl (4-((4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)sulfonyl)phenyl)carbamate
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Description
The compound is a complex organic molecule that contains a pyrazolo[1,5-a]pyridine core, which is a bicyclic system containing a pyrazole ring fused with a pyridine ring . This core is substituted with various functional groups including a carbonyl group, a piperazine ring, a sulfonyl group, and a phenyl ring attached to a carbamate group.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The tetrahydropyrazolo[1,5-a]pyridine core would be a key feature of the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be complex and depend on the specific conditions and reagents used. For similar compounds, reactions have been monitored by techniques such as TLC in various solvents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Similar compounds have been analyzed using techniques such as IR spectroscopy and NMR spectroscopy .Future Directions
Mechanism of Action
Target of Action
The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
This compound acts as a core protein allosteric modulator (CpAM) . It interacts with the HBV core protein, leading to changes in its conformation . These changes can effectively inhibit a wide range of nucleoside-resistant HBV mutants .
Biochemical Pathways
The compound affects the HBV life cycle by modulating the conformation of the core protein . This modulation disrupts the normal function of the core protein, thereby inhibiting the replication of the virus .
Result of Action
The result of the compound’s action is the inhibition of HBV replication . By modulating the conformation of the core protein, the compound prevents the virus from replicating, thus reducing the viral load .
properties
IUPAC Name |
methyl N-[4-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]sulfonylphenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O5S/c1-30-20(27)22-15-5-7-16(8-6-15)31(28,29)24-12-10-23(11-13-24)19(26)17-14-21-25-9-3-2-4-18(17)25/h5-8,14H,2-4,9-13H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEHDDPZFIWPMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C4CCCCN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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